Curcumin 5-8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

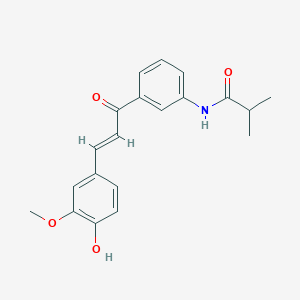

Curcumin 5-8, also known as CUR5-8, is a naturally active analog of curcumin, which is the principal curcuminoid found in the rhizomes of turmeric (Curcuma longa). This compound exhibits potent oral activity and has been shown to inhibit lipid droplet formation, enhance autophagy, and reduce apoptosis. It also ameliorates insulin resistance and enhances insulin sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Curcumin 5-8 can be synthesized through various methods, including traditional and contemporary approaches. Some common methods include:

Soxhlet Extraction: This involves the use of solvents like ethanol, methanol, acetone, and ethyl acetate to extract curcuminoids from turmeric rhizomes.

Ultrasound-Assisted Extraction: This method uses ultrasonic waves to enhance the extraction efficiency of curcuminoids.

Microwave-Assisted Extraction: This technique employs microwave radiation to heat the solvent and plant material, resulting in faster extraction.

Supercritical Fluid Extraction: This method uses supercritical CO2 as a solvent to extract curcuminoids, offering high efficiency and environmental friendliness.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Techniques such as column chromatography, high-performance liquid chromatography, and supercritical fluid chromatography are commonly used to purify curcuminoids .

Chemical Reactions Analysis

Types of Reactions

Curcumin 5-8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the curcumin molecule can be easily oxidized, forming phenoxy radicals.

Nucleophilic Addition: This compound can participate in reversible and irreversible nucleophilic addition reactions.

Hydrolysis: The compound can undergo hydrolysis under certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Nucleophilic Addition: Reagents such as sodium borohydride and lithium aluminum hydride are used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

Oxidation: Phenoxy radicals and other oxidized derivatives.

Nucleophilic Addition: Various addition products depending on the nucleophile used.

Hydrolysis: Breakdown products of curcumin.

Scientific Research Applications

Curcumin 5-8 has a wide range of scientific research applications, including:

Mechanism of Action

Curcumin 5-8 exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Acts as a scavenger of reactive oxygen species, inhibiting lipid peroxidation and DNA damage.

Anti-inflammatory Activity: Modulates signaling molecules such as protein kinases, c-Jun/AP-1, and cyclooxygenase-2 (COX-2).

Insulin Sensitivity: Enhances insulin signaling pathways, improving glucose uptake and metabolism.

Comparison with Similar Compounds

Curcumin 5-8 is compared with other curcuminoids such as:

Demethoxycurcumin: Lacks one methoxy group compared to curcumin, resulting in different biological activities.

Bisdemethoxycurcumin: Lacks two methoxy groups, showing distinct pharmacological properties.

Cyclic Curcumin: A minor component with unique structural features.

This compound stands out due to its potent oral activity and ability to enhance autophagy and reduce apoptosis, making it a promising compound for therapeutic applications .

Properties

Molecular Formula |

C20H21NO4 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-[3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]phenyl]-2-methylpropanamide |

InChI |

InChI=1S/C20H21NO4/c1-13(2)20(24)21-16-6-4-5-15(12-16)17(22)9-7-14-8-10-18(23)19(11-14)25-3/h4-13,23H,1-3H3,(H,21,24)/b9-7+ |

InChI Key |

KKIKIJNZVGWYGI-VQHVLOKHSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.